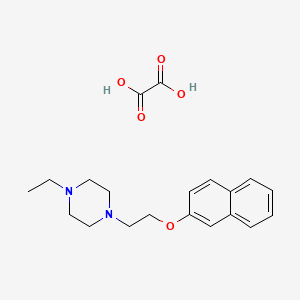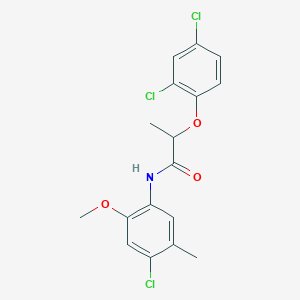
1-Ethyl-4-(2-naphthalen-2-yloxyethyl)piperazine;oxalic acid
Overview
Description
1-Ethyl-4-(2-naphthalen-2-yloxyethyl)piperazine;oxalic acid is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with an ethyl group and a 2-(2-naphthyloxy)ethyl group. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-4-(2-naphthalen-2-yloxyethyl)piperazine;oxalic acid typically involves the following steps:
Formation of 2-(2-naphthyloxy)ethyl chloride: This intermediate is prepared by reacting 2-naphthol with ethylene oxide in the presence of a base such as potassium hydroxide to form 2-(2-naphthyloxy)ethanol. This is then converted to 2-(2-naphthyloxy)ethyl chloride using thionyl chloride.
N-alkylation of piperazine: Piperazine is reacted with 2-(2-naphthyloxy)ethyl chloride in the presence of a base such as sodium carbonate to yield 1-ethyl-4-[2-(2-naphthyloxy)ethyl]piperazine.
Formation of oxalate salt: The final step involves reacting 1-ethyl-4-[2-(2-naphthyloxy)ethyl]piperazine with oxalic acid to form the oxalate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-4-(2-naphthalen-2-yloxyethyl)piperazine;oxalic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the naphthyloxy group to a dihydronaphthol derivative.
Substitution: Nucleophilic substitution reactions can occur at the ethyl group or the naphthyloxy group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydronaphthol derivatives.
Substitution: Various substituted piperazine and naphthyloxy derivatives.
Scientific Research Applications
1-Ethyl-4-(2-naphthalen-2-yloxyethyl)piperazine;oxalic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a modulator of biological pathways, particularly in neurotransmission.
Medicine: Explored for its potential therapeutic effects, including its role as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(2-naphthalen-2-yloxyethyl)piperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-4-[2-(2-phenoxy)ethyl]piperazine oxalate
- 1-ethyl-4-[2-(2-benzyloxy)ethyl]piperazine oxalate
- 1-ethyl-4-[2-(2-methoxy)ethyl]piperazine oxalate
Uniqueness
1-Ethyl-4-(2-naphthalen-2-yloxyethyl)piperazine;oxalic acid is unique due to the presence of the naphthyloxy group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-ethyl-4-(2-naphthalen-2-yloxyethyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O.C2H2O4/c1-2-19-9-11-20(12-10-19)13-14-21-18-8-7-16-5-3-4-6-17(16)15-18;3-1(4)2(5)6/h3-8,15H,2,9-14H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUZGGLGCZPHIOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCOC2=CC3=CC=CC=C3C=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(2,3-dihydro-1H-inden-5-yloxy)butyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4144332.png)
![5-[1-(4-tert-butylphenoxy)ethyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B4144343.png)
![1-Ethyl-4-[3-(2-nitrophenoxy)propyl]piperazine;oxalic acid](/img/structure/B4144344.png)
![N-1-adamantyl-2-{[4-benzyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4144361.png)
![1-[3-(2-Bromo-4-methylphenoxy)propyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4144364.png)

![3-[3-[2-(Hydroxymethyl)phenoxy]propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B4144372.png)
![1-[2-[2-(2-Bromophenoxy)ethoxy]ethyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4144384.png)
![1-[4-(4-Tert-butyl-2-methylphenoxy)butyl]-4-ethylpiperazine;oxalic acid](/img/structure/B4144387.png)
![5,5-dimethyl-3-{2-[2-(phenylthio)ethoxy]ethyl}-2,4-imidazolidinedione](/img/structure/B4144390.png)
![4-allyl-3-benzyl-5-{[2-nitro-4-(trifluoromethyl)phenyl]thio}-4H-1,2,4-triazole](/img/structure/B4144393.png)
![1-Ethyl-4-[2-(4-methylphenyl)sulfanylethyl]piperazine;oxalic acid](/img/structure/B4144395.png)
![N-(2-{[(2-phenylethyl)amino]carbonyl}phenyl)-1-(phenylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4144404.png)
![4-[4-(2-isopropyl-5-methylphenoxy)-2-butyn-1-yl]morpholine oxalate](/img/structure/B4144405.png)
